molecular formula C24H22N2O2 B4180620 N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-biphenylcarboxamide

N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-biphenylcarboxamide

Cat. No. B4180620
M. Wt: 370.4 g/mol
InChI Key: QKZLDNRBALLSQK-UHFFFAOYSA-N
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Description

N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-biphenylcarboxamide, commonly known as PAC-1, is a small molecule compound that has been extensively studied for its potential in cancer treatment. PAC-1 is a member of the amide class of compounds and has been shown to induce apoptosis in cancer cells. The compound has been found to be effective in treating various types of cancer, including breast, lung, and pancreatic cancer.

Scientific Research Applications

PAC-1 has been extensively studied for its potential in cancer treatment. The compound has been found to induce apoptosis in cancer cells by activating procaspase-3, a key enzyme involved in the caspase cascade. PAC-1 has also been shown to sensitize cancer cells to chemotherapy, making it an attractive candidate for combination therapy.

Mechanism of Action

The mechanism of action of PAC-1 involves the activation of procaspase-3. The compound binds to the active site of procaspase-3, inducing a conformational change that leads to the activation of the enzyme. Activated procaspase-3 then cleaves downstream caspases, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
PAC-1 has been shown to have a number of biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells, sensitize cancer cells to chemotherapy, and inhibit tumor growth in vivo. PAC-1 has also been shown to be well-tolerated in animal models, with no significant toxicity observed.

Advantages and Limitations for Lab Experiments

PAC-1 has a number of advantages for lab experiments. The compound is easy to synthesize and has been extensively studied for its potential in cancer treatment. PAC-1 has also been shown to be well-tolerated in animal models, making it a promising candidate for further preclinical and clinical studies.
However, there are also some limitations to using PAC-1 in lab experiments. The compound has low solubility in aqueous solutions, which can make it difficult to work with in certain assays. In addition, the compound has a relatively short half-life, which can limit its effectiveness in vivo.

Future Directions

There are a number of future directions for research on PAC-1. One area of focus is the development of more potent analogs of the compound. Another area of focus is the identification of biomarkers that can predict response to PAC-1 treatment. Additionally, there is interest in exploring the potential of PAC-1 in combination therapy with other cancer treatments. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of PAC-1 in humans.

properties

IUPAC Name

4-phenyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2/c27-23(20-10-8-19(9-11-20)18-6-2-1-3-7-18)25-22-14-12-21(13-15-22)24(28)26-16-4-5-17-26/h1-3,6-15H,4-5,16-17H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZLDNRBALLSQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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